

Cellular Targets of Monoacylglycerol Lipase Inhibitors: An In-depth Technical Guide

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Compound of Interest

Compound Name: Monoacylglycerol lipase inhibitor 1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular targets of monoacylglycerol lipase (MAGL) inhibitors, with a primary focus on the well-characterized tool compound JZL184. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary to design and interpret experiments in this domain.

Core Cellular Target: Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system.^{[1][2]} Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that modulates a wide array of physiological processes, into arachidonic acid (AA) and glycerol.^{[1][2][3]} MAGL is responsible for approximately 85% of 2-AG hydrolysis in the brain.^[4] By inhibiting MAGL, the levels of 2-AG are significantly elevated, leading to enhanced activation of cannabinoid receptors CB1 and CB2.^[5]

Quantitative Data: Inhibitor Potency and Cellular Effects

The following tables summarize the quantitative data regarding the potency of the MAGL inhibitor JZL184 and its effects on key cellular components.

Table 1: In Vitro Inhibitory Potency of JZL184

Target Enzyme	Species	IC50 (nM)	Assay Conditions	Reference
MAGL	Mouse	6-8	Competitive ABPP, brain membranes	[5]
MAGL	Human	~8	Recombinant hMGL	[6]
MAGL	Rat	~350 (0 min pre-incubation), 12 (30 min pre-incubation), 5.8 (60 min pre-incubation)	2-OG hydrolysis, rat cytosol	[7]
FAAH	Mouse	4000	Competitive ABPP, brain membranes	[5]
ABHD6	Mouse	>100-fold selectivity for MAGL over ABHD6	Competitive ABPP, brain proteome	

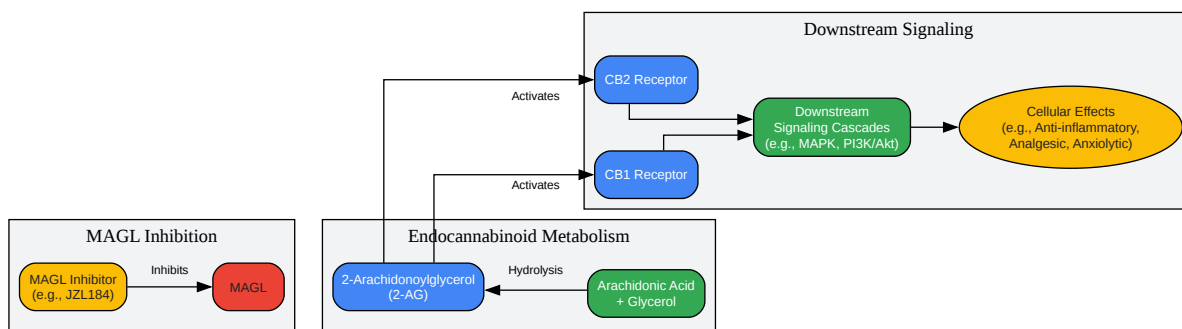
Note: IC50 values for irreversible inhibitors like JZL184 are highly dependent on pre-incubation time.

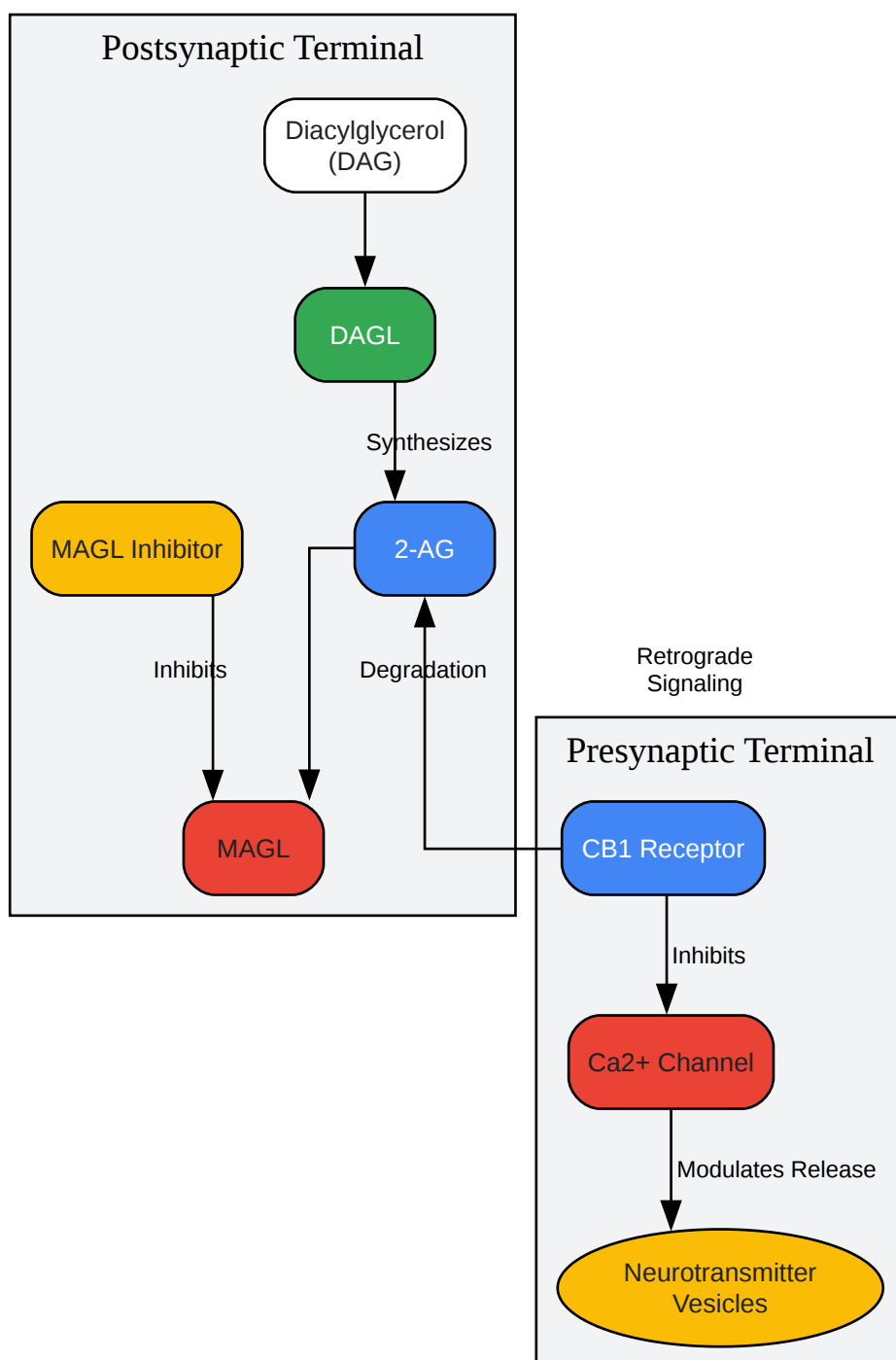
Table 2: In Vivo Effects of JZL184 on Endocannabinoid and Lipid Levels

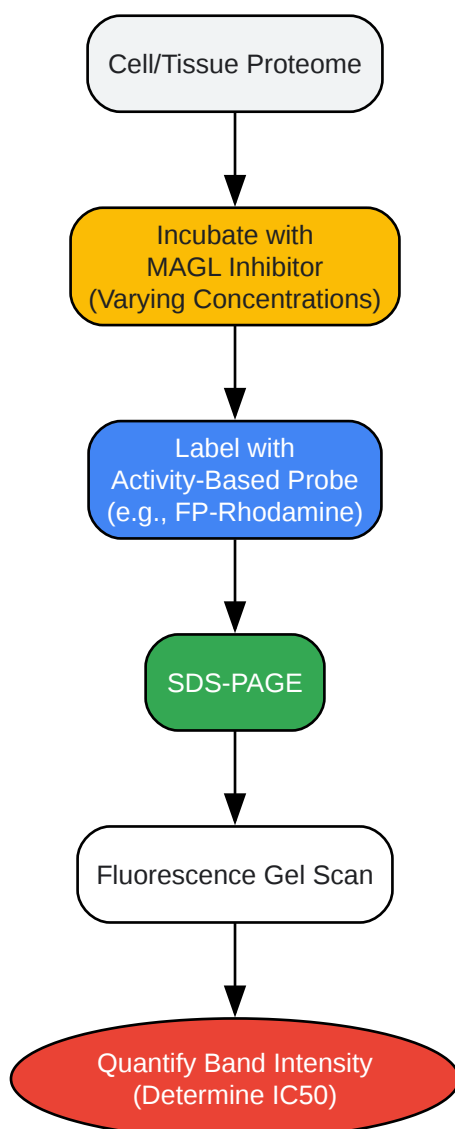
Treatment	Tissue	2-AG Levels	Arachidonic Acid (AA) Levels	Prostaglandin (PGE2, PGD2) Levels	Reference
JZL184 (8 mg/kg, i.p., mice)	Brain	~5-fold increase	-	-	[8]
JZL184 (10 mg/kg, i.p., rats)	Spleen	Increased	Not altered	-	[9]
JZL184 (10 mg/kg, i.p., rats)	Frontal Cortex	Unchanged	Decreased	Unchanged	[9] [10]
JZL184 (40 mg/kg, i.p., mice)	Brain	8-fold increase	Decreased	-	[5]
JZL184 (40 mg/kg, i.p., mice)	Liver	Enhanced	Lowered below basal levels	Lowered below basal levels	[11]
Chronic JZL184 (8 mg/kg/day for 6 days, rats)	-	-	-	-	[12]

Signaling Pathways Modulated by MAGL Inhibition

Inhibition of MAGL primarily leads to the accumulation of 2-AG, which then potentiates signaling through cannabinoid receptors. This initiates a cascade of downstream events. The following diagrams illustrate these key signaling pathways.







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References

- 1. assaygenie.com [assaygenie.com]

- 2. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spinal administration of the monoacylglycerol lipase inhibitor JZL184 produces robust inhibitory effects on nociceptive processing and the development of central sensitization in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
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